1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde
Overview
Description
1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H12FNO and its molecular weight is 253.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
"3‐(Azolylmethyl)‐1H‐indoles as Selective P450 Aromatase Inhibitors" by Marchand et al. (1998) describes the synthesis of 1-(halobenzyl)-1H-indoles, including the 1-(2-fluorobenzyl) variant, and their evaluation as inhibitors of P450arom and P45017α enzymes. These compounds showed potent and selective aromatase inhibitory activity, particularly the imidazole derivatives, suggesting applications in enzyme inhibition and potential therapeutic uses (Marchand et al., 1998).
"A flexible synthesis of 2,3-disubstituted indoles from aminobenzyl phosphonium salts. A direct synthesis of rutaecarpine" by Kraus and Guo (2009) explores a new synthesis method for 2,3-disubstituted indoles using aminobenzyl phosphonium bromides and aromatic aldehydes. This method includes the use of 1H-indole-3-carbaldehydes and highlights the versatility of such compounds in synthesizing complex molecules (Kraus & Guo, 2009).
"Gold-catalyzed cycloisomerizations of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols to 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols" by Kothandaraman et al. (2011) presents a method for preparing 1H-indole-2-carbaldehydes through gold(I)-catalyzed cycloisomerization. This study demonstrates the efficiency and simplicity of this process, which could be applied in the synthesis of 1H-indole derivatives for various applications (Kothandaraman et al., 2011).
"A turn-on indole-based sensor for hydrogen sulfate ion" by Wan et al. (2014) involves the use of 1H-indole-3-carbaldehyde in creating a selective turn-on fluorescent sensor for HSO4(-) ions. This application demonstrates the potential of indole-based compounds in sensor technology and analytical chemistry (Wan et al., 2014).
"Four types of cannabimimetic indazole and indole derivatives, ADB-BINACA, AB-FUBICA, ADB-FUBICA, and AB-BICA, identified as new psychoactive substances" by Qian et al. (2015) discusses the identification of cannabimimetic indazole and indole derivatives in new psychoactive substances. This study highlights the chemical diversity and potential pharmacological applications of indole derivatives (Qian et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such asPhosphoenolpyruvate carboxykinase, cytosolic [GTP] . This enzyme plays a crucial role in the process of gluconeogenesis, which is the generation of glucose from non-carbohydrate carbon substrates.
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it may interact with its target enzyme to modulate its activity . The presence of the fluorobenzyl group could potentially influence the binding affinity of the compound to its target .
Biochemical Pathways
If it does interact with phosphoenolpyruvate carboxykinase, it could potentially influence the gluconeogenesis pathway, affecting the production of glucose in the body .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
If it does interact with phosphoenolpyruvate carboxykinase, it could potentially influence the production of glucose in the body, which could have various downstream effects depending on the context .
Action Environment
The action, efficacy, and stability of 1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde could potentially be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde are not fully understood due to the lack of extensive research on this compound. It’s anticipated that it may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions . The exact nature of these interactions and the specific biomolecules involved are yet to be identified.
Cellular Effects
The cellular effects of this compound are largely unknown. It’s speculated that it might influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It’s hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It’s speculated that it may interact with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-understood. It’s hypothesized that it may interact with various transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-documented. It’s speculated that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-15-7-3-1-5-12(15)9-18-10-13(11-19)14-6-2-4-8-16(14)18/h1-8,10-11H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXFNGJGIDLTPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354526 | |
Record name | 1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192997-17-4 | |
Record name | 1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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